[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a compound that features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems has been reported for the direct introduction of tert-butyloxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while substitution reactions can yield a variety of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structure allows for modifications that can lead to the development of new bioactive molecules.
Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its piperidine ring is a common motif in many pharmaceuticals, and the Boc protection allows for selective functionalization.
Industry
Industrially, this compound can be used in the production of various chemicals and pharmaceuticals. Its synthesis and reactions are scalable, making it suitable for large-scale production.
Mechanism of Action
The mechanism of action of [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid depends on its specific application. In general, the compound can interact with biological targets through its piperidine ring and amino group. The Boc protection can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc-protected amino group and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected piperidines: Similar to [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid, these compounds have a Boc-protected amino group on a piperidine ring.
Uniqueness
What sets this compound apart is its combination of a Boc-protected amino group with a piperidine ring and an acetic acid moiety. This unique structure allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-7-6-8-15(9-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQQLTBMVQSZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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